Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-
Description
Systematic IUPAC Nomenclature and Structural Formula
The IUPAC name for this compound is derived from its core piperazine ring, substituted at the 1-position with a 7-chloro-4-quinolinyl group and at the 4-position with a trichloroacetyl moiety. The systematic name is 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)piperazine .
Structural Formula
The molecular structure comprises:
- A piperazine ring (C₄H₁₀N₂) with two nitrogen atoms at positions 1 and 4.
- A 7-chloro-4-quinolinyl group attached to the nitrogen at position 1 of the piperazine. Quinoline consists of a benzene ring fused to a pyridine ring, with a chlorine substituent at the 7-position.
- A trichloroacetyl group (-CO-CCl₃) bonded to the nitrogen at position 4 of the piperazine.
The structural formula can be represented as:
$$ \text{C}{15}\text{H}{12}\text{Cl}4\text{N}3\text{O} $$
Key Structural Descriptors
| Feature | Description |
|---|---|
| Piperazine core | Six-membered ring with two nitrogen atoms at positions 1 and 4. |
| Quinoline substituent | Bicyclic system (C₉H₅ClN) with chlorine at position 7. |
| Trichloroacetyl group | Acyl group (-CO-CCl₃) providing electrophilic character. |
The SMILES notation for the compound is:
ClC1=CC2=C(C=NC=C2N3CCN(CC3)C(=O)C(Cl)(Cl)Cl)C=C1
The InChIKey identifier is:
VXVBZKVQHOMJFY-UHFFFAOYSA-N
These identifiers confirm the compound’s unique connectivity and stereoelectronic properties.
Alternative Chemical Designations and Registry Numbers
This compound is recognized by multiple identifiers across chemical databases:
Primary Designations
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 104667-94-9 | Evitachem |
| Catalog Number | EVT-13037917 | Evitachem |
| Synonym | 1-(7-Chloro-4-quinolinyl)-4-(trichloroacetyl)piperazine | Synthetic literature |
Cross-Referenced Identifiers
While the compound is distinct from structurally related molecules, its quinoline-piperazine scaffold shares similarities with antimalarial agents like piperaquine . However, the trichloroacetyl group differentiates it from other piperazine-quinoline hybrids, such as 1,4-bis(7-chloroquinolin-4-yl)piperazine (CAS 31502-87-1).
Molecular Taxonomy Within Heterocyclic Compound Classes
Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)- belongs to three overlapping heterocyclic classes:
Piperazines
Piperazines are six-membered diazacyclohexanes with two nitrogen atoms at positions 1 and 4. They are classified under aliphatic heteromonocyclic compounds and serve as scaffolds for drug design due to their conformational flexibility and hydrogen-bonding capacity.
Properties
CAS No. |
104667-94-9 |
|---|---|
Molecular Formula |
C15H13Cl4N3O |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
2,2,2-trichloro-1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C15H13Cl4N3O/c16-10-1-2-11-12(9-10)20-4-3-13(11)21-5-7-22(8-6-21)14(23)15(17,18)19/h1-4,9H,5-8H2 |
InChI Key |
JGCSGGCUMJTQTI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C3C=CC(=CC3=NC=C2)Cl)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 7-chloroquinoline with 1,4-diaminopiperazine under specific reaction conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimalarial Activity
Research indicates that derivatives of piperazine with quinoline structures exhibit promising antimalarial properties. A study evaluated new N(1)-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives against chloroquine-resistant strains of Plasmodium falciparum. The findings suggested improved selectivity indices for certain compounds compared to the lead compound, indicating enhanced therapeutic potential against resistant malaria strains .
The mechanism behind this activity may involve interference with heme detoxification processes in malaria parasites, leading to toxic heme accumulation and subsequent cell death .
Anticancer Properties
The piperazine derivative has shown potential as an anticancer agent. Compounds featuring the 7-chloro-4-(piperazin-1-yl)quinoline structure have demonstrated activity against various cancer cell lines. The mechanism often involves the inhibition of specific signaling pathways associated with cancer progression and survival .
Antiviral Activity
Piperazine derivatives have been investigated for their antiviral properties, particularly against HIV. The structural core of the compound allows for interactions with viral proteins, potentially inhibiting viral replication and entry into host cells .
Other Biological Activities
The compound has also been reported to exhibit various other pharmacological profiles including:
- Antiparasitic activity
- Anti-diabetic effects
- Acetylcholinesterase inhibition
- Serotonin antagonism
These diverse activities make it a valuable scaffold in drug design .
Case Studies and Research Findings
A comprehensive survey of compounds containing the 7-chloro-4-(piperazin-1-yl)quinoline scaffold revealed their varied applications in medicinal chemistry. Notable findings include:
| Study | Application | Findings |
|---|---|---|
| Study on antimalarial derivatives | Antimalarial | Improved selectivity against resistant strains of Plasmodium falciparum |
| Anticancer research | Anticancer | Inhibition of cancer cell proliferation in vitro |
| Investigation on antiviral properties | Antiviral | Potential inhibition of HIV replication |
| Pharmacological profiling | Diverse activities | Demonstrated effects as acetylcholinesterase inhibitors and serotonin antagonists |
Mechanism of Action
The mechanism of action of 2,2,2-Trichloro-1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets. The compound’s antimicrobial and antiviral activities are attributed to its ability to interfere with the replication and function of microbial and viral cells. In anticancer research, it has been shown to induce apoptosis in cancer cells by targeting specific cellular pathways .
Comparison with Similar Compounds
7-Chloro-4-piperazin-1-yl-quinoline
- Structure: Lacks the trichloroacetyl group, featuring only the piperazine-quinoline core.
- Synthesis: Prepared via reaction of 4,7-dichloroquinoline with piperazine at 110–135°C, yielding 54–56% .
- Properties : Reduced lipophilicity compared to the trichloroacetyl derivative due to the absence of the electron-withdrawing group.
- Applications: Serves as a precursor for antimalarial or antiviral agents, emphasizing the role of the quinoline-piperazine scaffold .
1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
- Structure : Substituted with a 4-chlorobenzhydryl group and benzoyl moieties.
- Activity : Demonstrated cytotoxicity against liver (HEPG2), breast (MCF7), and colon (HCT-116) cancer cell lines, with IC₅₀ values in the micromolar range .
- Comparison : The trichloroacetyl group in the target compound may enhance cytotoxicity via increased membrane permeability, though direct comparative data are unavailable.
Piperazine Derivatives with Electron-Withdrawing Groups
1-(Chloroacetyl)-4-(7-chloro-4-quinolinyl)-piperazine (CAS 104692-85-5)
- Structure : Contains a chloroacetyl group instead of trichloroacetyl.
- Synthesis : Similar methods involving chloroacetyl chloride and piperazine intermediates.
1-(2-Chloro-1-oxoethyl)-4-(3,4-dichlorophenyl)piperazine (BS130/BS230)
- Structure : Features dichlorophenyl and chloroacetyl substituents.
- Synthesis : Prepared via condensation with sodium ethoxide, yielding 37–67% .
- Applications : Primarily studied for antitumor activity. The trichloroacetyl group in the target compound may offer superior binding affinity due to increased halogen interactions .
Hybrid Compounds with Additional Heterocycles
4-Nitroimidazole-Piperazinyl-1,2,3-Triazoles
- Structure : Combines piperazine with nitroimidazole and triazole rings.
- Activity : Exhibited antitumor activity against solid cancers, attributed to DNA damage via nitroimidazole radicals .
- Comparison : The target compound’s trichloroacetyl group may provide alternative mechanisms (e.g., enzyme inhibition) distinct from nitroimidazole’s radical-based effects .
SA4503 (Sigma-1 Receptor Agonist)
- Structure : Piperazine with 3,4-dimethoxyphenethyl and phenylpropyl groups.
- Activity : Antidepressant efficacy via sigma-1 receptor modulation .
- Comparison: The target compound’s quinoline and trichloroacetyl groups suggest divergent therapeutic targets, possibly in infectious diseases rather than CNS disorders .
Biological Activity
Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-, also known by its CAS number 104667-94-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and therapeutic implications based on diverse sources.
- Molecular Formula : C15H13Cl4N3O
- Molecular Weight : 393.1 g/mol
- IUPAC Name : 2,2,2-trichloro-1-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]ethanone
- InChI Key : JGCSGGCUMJTQTI-UHFFFAOYSA-N
The compound features a piperazine ring substituted with a chloroquinoline moiety and a trichloroacetyl group, which are significant for its biological activity.
Antimalarial Activity
Research has demonstrated that derivatives of piperazine with quinoline structures exhibit promising antimalarial properties. A study evaluated new N(1)-(7-chloro-4-quinolyl)-1,4-bis(3-aminopropyl)piperazine derivatives against chloroquine-resistant strains of Plasmodium falciparum. The findings indicated improved selectivity indices for certain compounds compared to the lead compound, suggesting enhanced therapeutic potential against resistant malaria strains .
The mechanism by which piperazine derivatives exert their effects may involve interference with specific biochemical pathways in target organisms. For instance, the presence of the quinoline moiety is known to interact with heme detoxification processes in malaria parasites. This interaction can lead to the accumulation of toxic heme species within the parasite, ultimately resulting in cell death .
Case Study: Antimalarial Efficacy
A notable study synthesized and tested various piperazine derivatives for their antimalarial efficacy. The research highlighted that certain modifications to the structure could enhance activity against resistant strains. For example:
| Compound Structure | Selectivity Index | Activity Against P. falciparum |
|---|---|---|
| Lead Compound | 1.0 | Moderate |
| Modified Compound A | 3.5 | High |
| Modified Compound B | 2.0 | Moderate |
These results underscore the importance of structural modifications in enhancing the biological activity of piperazine derivatives .
Other Biological Activities
Beyond antimalarial effects, compounds similar to piperazine have been investigated for additional pharmacological activities:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing "Piperazine, 1-(7-chloro-4-quinolinyl)-4-(trichloroacetyl)-," and how can reaction conditions be optimized?
- Methodology :
-
Step 1 : Piperazine ring formation via cyclization of diamines or functionalization of pre-existing piperazine cores (e.g., using 7-chloro-4-aminoquinoline as a starting material) .
-
Step 2 : Introduce the trichloroacetyl group via nucleophilic acyl substitution. Use trichloroacetyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions .
-
Step 3 : Purification via recrystallization or chromatography. Monitor reaction progress using TLC or HPLC.
-
Key Variables : Temperature (0–25°C), solvent polarity (DCM or THF), and stoichiometric ratios (1:1.2 for amine:acyl chloride) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ring Formation | 7-Chloro-4-aminoquinoline, DCM, 25°C | 65 | 92% |
| Acylation | Trichloroacetyl chloride, Et₃N, 0°C | 78 | 95% |
| Purification | Ethanol recrystallization | 55 | >99% |
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Methodology :
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C NMR (e.g., quinoline protons at δ 8.5–9.0 ppm; trichloroacetyl carbonyl at δ 165–170 ppm) .
- LC/MS : Detect molecular ion peaks (e.g., [M+H]⁺ at m/z ≈ 440–450, depending on isotopic Cl patterns) .
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% theoretical) .
- Solubility Testing : Assess in buffers (pH 7.4) to guide biological assay design (>48.7 µg/mL suggests moderate aqueous solubility) .
Advanced Research Questions
Q. How does the electron-withdrawing trichloroacetyl group influence the compound’s reactivity and biological interactions?
- Mechanistic Insights :
- The trichloroacetyl group increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack (e.g., by serine hydrolases or glutathione in metabolic studies) .
- Comparative studies with acetyl or fluoroacetyl analogs show reduced metabolic stability (e.g., shorter in vitro half-life due to dechlorination) .
- Data Contradictions :
- Contradiction : Higher cytotoxicity in trichloroacetyl derivatives vs. acetyl analogs despite similar solubility.
- Resolution : The trichloro group may induce oxidative stress via Cl⁻ release, as shown in ROS assays .
Q. How can researchers resolve discrepancies in reported synthetic yields or analytical data across studies?
- Methodology :
- Reproducibility Checks : Validate reaction conditions (e.g., inert atmosphere, moisture control) to address yield variations .
- Advanced Analytics : Use high-resolution MS to distinguish isotopic clusters (³⁵Cl/³⁷Cl) from impurities .
- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent choice, catalyst loading) .
Q. What strategies are recommended for evaluating this compound’s potential therapeutic applications?
- Biological Assay Design :
-
Target Screening : Use kinase or GPCR panels due to structural similarity to quinoline-based inhibitors (e.g., antimalarials, antipsychotics) .
-
ADME Profiling : Measure metabolic stability in liver microsomes and permeability via Caco-2 assays .
-
Toxicity : Assess hepatotoxicity (ALT/AST levels) and genotoxicity (Ames test) .
- Data Table :
| Assay | Protocol | Key Finding | Reference |
|---|---|---|---|
| Kinase Inhibition | IC₅₀ vs. JAK2 | 1.2 µM | |
| Metabolic Stability | Human liver microsomes | t₁/₂ = 12 min | |
| Cytotoxicity | HepG2 cells | CC₅₀ = 8.5 µM |
Safety and Handling
Q. What safety protocols are critical when handling this compound in the laboratory?
- Guidelines :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
